3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-19-15(21)11-6-3-7-12(13(11)16(19)22)18-14(20)9-4-2-5-10(17)8-9/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHHBMMDBREYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves the reaction of 4-fluorobenzohydrazide with phthalic anhydride in the presence of acetic acid . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include heating the mixture to facilitate the formation of the isoindoline-1,3-dione ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Potential Pharmacophore : The structure of 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide suggests its potential use in drug design targeting specific enzymes or receptors. Its unique properties may allow it to modulate biological pathways effectively.
Anticancer Properties : Research indicates that compounds with similar structural features exhibit anticancer activities. The ability of this compound to target specific enzymes involved in tumor growth makes it a candidate for cancer therapy.
Antimicrobial Activity : The compound's derivatives have been investigated for their antimicrobial properties, showing potential against various bacterial strains. For instance, studies have demonstrated significant antibacterial potency comparable to established antibiotics .
Materials Science Applications
The unique chemical properties of this compound make it suitable for developing novel materials. Its potential applications include:
- Polymers : The compound can be utilized in synthesizing polymers with desirable mechanical and thermal properties.
- Photochromic Materials : Its fluorinated structure may enable the development of materials that change color upon exposure to light, useful in various optical applications.
Biological Studies
The compound can serve as a probe for studying biological pathways and interactions involving fluorinated aromatic compounds. Its mechanism of action involves interaction with specific molecular targets, where the fluorine atom enhances binding affinity to certain enzymes or receptors. This interaction can modulate the activity of target proteins, leading to various biological effects.
Research Findings and Case Studies
A summary of notable research findings related to this compound is presented below:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the isoindoline-1,3-dione moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog: 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide
Key Differences :
- Substituent Positions : The fluorine is at the 4-position on the benzamide (vs. 3-position in the target compound), and the isoindolinyl group is unsubstituted (vs. 2-methyl substitution) .
- Synthesis : Synthesized via condensation of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid (yield: 31%) . The target compound likely requires methyl-substituted phthalic anhydride.
- Crystallography: Crystallizes in the monoclinic space group P21/n with a 3D hydrogen-bonded framework (N–H···O and O–H···O interactions) . The methyl group in the target compound may alter packing efficiency or intermolecular interactions.
- Computational Properties :
Table 1: Physicochemical Comparison
| Property | 3-Fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide | 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide |
|---|---|---|
| Molecular Formula | C₁₆H₁₁FN₂O₃ | C₁₅H₉FN₂O₃ |
| Molecular Weight | 298.27 g/mol | 284.06 g/mol |
| Fluorine Position | 3-fluoro (benzamide) | 4-fluoro (benzamide) |
| Isoindolinyl Substitution | 2-methyl | Unsubstituted |
| LogP (Predicted) | ~2.5 (higher lipophilicity) | ~2.0 |
Heterocyclic Analog: 3-Fluoro-N-[4-tert-butyl-1,3-thiazol-2-yl]benzamide
Key Differences :
- Heterocyclic Core : Thiazole ring (vs. isoindolinyl) with a bulky tert-butyl group at the 4-position .
- Bioactivity Implications : Thiazole derivatives often exhibit kinase or protease inhibitory activity. The tert-butyl group may improve metabolic stability but reduce solubility compared to the methyl-substituted isoindolinyl group.
Table 2: Structural and Electronic Comparison
| Property | This compound | 3-Fluoro-N-[4-tert-butyl-1,3-thiazol-2-yl]benzamide |
|---|---|---|
| Heterocycle | 1,3-Dioxoisoindolinyl | Thiazolyl |
| Substituent | 2-methyl | 4-tert-butyl |
| Hydrogen Bond Acceptors | 3 (amide, two ketones) | 2 (amide, thiazole N) |
| Polar Surface Area | ~70 Ų | ~55 Ų |
PROTAC-Related Analog: N-(2-aminophenyl)-4-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanamido)benzamide
Key Differences :
- Functional Groups : Contains a 2,6-dioxopiperidine "warhead" for E3 ligase recruitment (absent in the target compound) .
- Linker Design : A hexanamide linker enables ternary complex formation with target proteins and ubiquitination machinery. The target compound lacks such a linker, limiting its utility in PROTAC applications.
Pharmacological Relevance :
Chlorinated Analog: 3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindolin-2-yl)butyl]benzamide
Key Differences :
Table 3: Halogen Effects on Bioactivity
| Compound | Halogen Position | logP | Potential Application |
|---|---|---|---|
| 3-Fluoro-N-(2-methyl-...benzamide | 3-fluoro (benzamide) | ~2.5 | Kinase inhibition |
| 3-Chloro-N-(4-chlorophenyl)-...benzamide | 3-chloro, 4-Cl-phenyl | ~3.8 | Antimicrobial agents |
Biological Activity
3-Fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound is characterized by:
- Fluorine Atom : Enhances binding affinity to biological targets.
- Benzamide Group : Provides a pharmacophore for drug design.
- Isoindoline-1,3-dione Moiety : Capable of forming hydrogen bonds, influencing interactions with target proteins.
The mechanism of action for this compound involves:
- Target Interaction : The fluorine atom increases the compound's lipophilicity and binding affinity to specific enzymes or receptors.
- Biological Pathways Modulation : The isoindoline moiety can participate in various interactions that modulate protein activity, potentially affecting signal transduction pathways.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
Anticancer Properties
Several studies have suggested that compounds with similar structures possess anticancer properties. The ability to target specific enzymes involved in tumor growth could make this compound a candidate for cancer therapy.
Research Findings and Case Studies
A summary of notable research findings related to this compound is presented below:
| Study | Findings |
|---|---|
| BenchChem | The compound's structure suggests potential use as a pharmacophore in drug design targeting specific enzymes. |
| Medicinal Chemistry Applications | Investigated for its ability to modulate biological pathways, particularly in cancer and microbial infections. |
| Structural Activity Relationship (SAR) Studies | Similar compounds have demonstrated significant biological activity, suggesting that this compound may follow suit based on its structural features. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-fluoro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide, and how can its purity be validated?
- Synthesis : Adapt methods from analogous compounds, such as refluxing substituted benzohydrazides with anhydrides (e.g., phthalic anhydride in acetic acid) . Key steps include hydrazide formation, cyclization, and recrystallization in chloroform/methanol (1:1) .
- Validation : Use FT-IR to confirm carbonyl stretches (C=O at ~1670 cm⁻¹) and NH bending (1600 cm⁻¹). NMR (¹H/¹³C) resolves aromatic protons (δ 7.0–8.1 ppm) and fluoro-substituent effects. HRMS ensures molecular ion alignment (e.g., [M–H]⁻ at m/z 283.26868) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- XRD Analysis : Single-crystal XRD (monoclinic P2₁/n space group) reveals unit cell parameters (a, b, c, β) and hydrogen bonding (N–H···O, O–H···O). Hydrate formation (C₁₅H₉FN₂O₃·H₂O) may influence packing .
- Stabilization : 3D frameworks via H-bonding and π-π stacking (interplanar distances ~3.4–3.6 Å) .
Advanced Research Questions
Q. How do computational studies (DFT/Hirshfeld) reconcile discrepancies between theoretical and experimental structural data?
- DFT Optimization : Compare calculated bond lengths/angles (e.g., C=O, C–F) with XRD data. Discrepancies ≤0.02 Å indicate reliable optimization .
- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., H···O: 25%, H···F: 5%) to explain crystal packing and polarity effects .
Q. What pharmacological assays are appropriate to evaluate its bioactivity, given structural analogs' reported activities?
- Targets : Prioritize assays for anti-inflammatory (COX inhibition) , anticancer (MTT assays on cancer cell lines) , or antiviral (HIV protease inhibition) .
- SAR Insights : The 2-methyl-1,3-dioxoisoindolin moiety may enhance metabolic stability, while the 3-fluoro group modulates target binding .
Q. What challenges arise in crystallizing this compound, and how can hydrate formation be controlled?
- Hydrate Mitigation : Use anhydrous solvents (e.g., dry DMF) during recrystallization. Monitor humidity during crystal growth .
- Data Interpretation : Compare hydrate vs. anhydrous XRD patterns to avoid misassignment of lattice parameters .
Q. How can reaction path search methods (e.g., ICReDD’s computational-experimental loop) optimize its synthesis?
- Computational Design : Use quantum chemical calculations (e.g., transition state modeling) to predict optimal reagents/solvents.
- Feedback Loop : Integrate experimental yields/purity data into iterative refinements, reducing trial-and-error steps .
Methodological and Data Analysis
Q. How should researchers address contradictions between theoretical predictions and experimental spectroscopic data?
- Case Study : If DFT-predicted ¹³C NMR shifts deviate >2 ppm from experimental values, reassess solvent effects (DMSO vs. gas-phase calculations) or refine basis sets (e.g., B3LYP/6-311++G**) .
Q. What software tools enable efficient management of structural and bioactivity data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
